![molecular formula C18H10O2 B028410 Benzo[c]phenanthrene-1,4-dione CAS No. 109699-80-1](/img/structure/B28410.png)

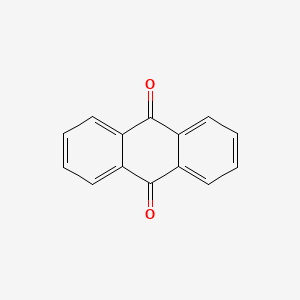

Benzo[c]phenanthrene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

benzo[g]phenanthrene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQILIJRKPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571370 | |

| Record name | Benzo[c]phenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109699-80-1 | |

| Record name | Benzo[c]phenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Benzo[c]phenanthrene-1,4-dione"

An In-depth Technical Guide to the Synthesis and Characterization of Benzo[c]phenanthrene-1,4-dione

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[c]phenanthrene. While the parent hydrocarbon is primarily of theoretical interest, its oxidized metabolites, such as quinones, are significant in the fields of toxicology and materials science due to their redox activity and potential biological interactions. This document outlines a robust, multi-step synthetic strategy, beginning with the construction of the core Benzo[c]phenanthrene skeleton via a classic Robinson annulation approach, followed by a regioselective oxidation to yield the target dione. Furthermore, it details the suite of analytical techniques required for unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing both the theoretical rationale and practical protocols for laboratory execution.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, formed primarily from the incomplete combustion of organic materials. Benzo[c]phenanthrene (C₁₈H₁₂) is a non-planar, four-ring PAH that possesses a slight helical distortion due to steric hindrance[1]. While the hydrocarbon itself is a known environmental contaminant and classified as possibly carcinogenic to humans, its metabolic derivatives often exhibit more potent biological activity[2].

The oxidation of PAHs in biological or environmental systems can lead to the formation of PAH-quinones. These quinones are a class of toxic metabolites that can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and DNA damage[3]. Understanding the synthesis and properties of specific PAH quinones, such as this compound, is therefore critical for toxicological assessments and for the development of novel organic electronic materials.

This guide presents a proposed pathway for the synthesis of this compound, a compound for which detailed synthetic literature is scarce. The strategy leverages established reactions in PAH chemistry, providing a logical and experimentally viable approach for its preparation and subsequent characterization.

Part I: A Proposed Strategy for Synthesis and Purification

The synthesis of this compound can be logically approached in two main stages: first, the construction of the core aromatic framework of Benzo[c]phenanthrene, and second, the selective oxidation of this precursor to the target dione.

Synthesis of the Benzo[c]phenanthrene Precursor

Several methods exist for the synthesis of the Benzo[c]phenanthrene skeleton, including modern palladium-catalyzed cross-coupling reactions and photochemical cyclizations[1]. For this guide, we detail a classical and versatile approach based on the Robinson-Mannich base synthesis, starting from 4-ketotetrahydrophenanthrene.

This method is a powerful tool for constructing fused ring systems. It involves the Michael addition of an enolate to an α,β-unsaturated ketone (or a precursor), followed by an intramolecular aldol condensation to form a new six-membered ring. Its application here provides a reliable and scalable route to a key tetracyclic ketone intermediate, which can be readily converted to the desired aromatic core.

-

Step 1: Michael Addition. The 3-carbomethoxy derivative of 4-ketotetrahydrophenanthrene is reacted with methyl vinyl ketone in the presence of a base like sodium methoxide. This reaction forms a γ-ketobutyl intermediate in high yield[4].

-

Step 2: Intramolecular Cyclization. The intermediate from Step 1 is treated with alkali. This induces an intramolecular aldol condensation followed by dehydration, eliminating the carbomethoxy group and forming the tetracyclic ketone, 1,2,3,4,4a,12c-hexahydrobenzo[c]phenanthren-6-one.

-

Step 3: Wolff-Kishner Reduction. The carbonyl group of the tetracyclic ketone is removed using a Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent). This step yields hexahydrobenzo[c]phenanthrene[4].

-

Step 4: Aromatization. The final step is the dehydrogenation of the hexahydro-intermediate to yield the fully aromatic Benzo[c]phenanthrene. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable high-boiling solvent (e.g., p-cymene).

An alternative and widely used method for forming the phenanthrene core is the photocyclization of stilbene-like precursors. This reaction involves irradiating a diarylethene with UV light in the presence of an oxidizing agent (like iodine), which induces an intramolecular cyclization to form the fused aromatic system[5].

Regioselective Oxidation to this compound

The conversion of the Benzo[c]phenanthrene hydrocarbon to the 1,4-dione is the critical transformation. This requires a strong oxidizing agent capable of attacking the electron-rich aromatic system.

The choice of oxidizing agent is dictated by precedents in PAH chemistry. Chromium trioxide (CrO₃) in glacial acetic acid is a well-established reagent for the oxidation of phenanthrene to phenanthrene-9,10-dione[4]. This reaction proceeds preferentially at the C9-C10 bond because this central ring has less aromatic character and is more like an isolated double bond compared to the outer rings.

In Benzo[c]phenanthrene, the C1-C12b and C4-C4a bonds form a "bay region," which is sterically hindered but electronically reactive. The C1 and C4 positions are analogous to the reactive sites in other PAHs. Oxidation is predicted to occur at these positions to form the thermodynamically stable 1,4-dione system.

-

Dissolution: Dissolve the synthesized Benzo[c]phenanthrene in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Slowly add a solution of chromium trioxide (CrO₃) in aqueous acetic acid to the flask with stirring. The reaction is exothermic and the temperature should be monitored.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture and pour it into a large volume of water. The crude product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid.

Purification of the Final Product

The crude this compound will likely contain unreacted starting material and other oxidation byproducts.

-

Column Chromatography: The primary method for purification will be column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the non-polar starting material from the more polar dione product.

-

Recrystallization: The purified fractions containing the product can be combined, the solvent removed, and the resulting solid recrystallized from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

Part II: Structural Characterization and Analysis

Unambiguous confirmation of the structure of the synthesized this compound requires a combination of spectroscopic and analytical methods. The following data are predicted based on the proposed structure and known trends for similar compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₀O₂ |

| Molecular Weight | 258.27 g/mol |

| Appearance | Yellow or Orange Crystalline Solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, acetone; sparingly soluble in ethanol; insoluble in water. |

Spectroscopic Methods

-

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key features would include:

-

The disappearance of signals corresponding to H-1 and H-4 of the parent hydrocarbon.

-

Eight remaining aromatic protons, likely appearing as multiplets in the range of δ 7.5-9.0 ppm.

-

Protons adjacent to the carbonyl groups (H-2, H-3) would be expected to show distinct downfield shifts.

-

-

¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbon spectrum provides definitive evidence of the quinone structure.

-

Two characteristic signals for the carbonyl carbons (C=O) are expected in the downfield region, typically between δ 180-185 ppm.

-

Sixteen sp²-hybridized carbon signals from the aromatic and quinoidal rings. The carbons directly bonded to the carbonyls (C-1a, C-4a, C-12b, C-12c) will also show significant shifts compared to the parent PAH.

-

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum is a crucial tool for identifying the carbonyl groups.

-

A strong, sharp absorption band between 1660-1685 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ketone system.

-

Multiple bands in the 1550-1620 cm⁻¹ region for the C=C stretching vibrations of the aromatic and quinone rings.

-

C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI): This technique will confirm the molecular formula.

-

Expected [M+H]⁺: m/z 259.0754 (Calculated for C₁₈H₁₁O₂⁺). Observation of this ion with high mass accuracy (± 5 ppm) provides unequivocal confirmation of the elemental composition.

-

Part III: Visualization and Data Summary

Diagrams are essential for visualizing the complex workflow and summarizing key data points.

Diagrams and Workflows

Caption: Proposed synthetic pathway for this compound.

Caption: Workflow for the structural characterization and validation.

Table of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Observation |

| ¹H NMR | Aromatic Protons | 8H, complex multiplets, δ ≈ 7.5-9.0 ppm |

| ¹³C NMR | Carbonyl Carbons | 2C, δ ≈ 180-185 ppm |

| IR | Carbonyl Stretch (C=O) | Strong, sharp band at ν ≈ 1660-1685 cm⁻¹ |

| HRMS (ESI+) | Molecular Ion (M+H)⁺ | m/z ≈ 259.0754 (calc. for C₁₈H₁₁O₂⁺) |

Safety Precautions

-

PAH Handling: Benzo[c]phenanthrene and its derivatives should be handled with extreme care in a well-ventilated fume hood, as they are potential carcinogens[2]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

-

Oxidizing Agents: Chromium trioxide (CrO₃) is a strong oxidizing agent and is highly toxic and corrosive. Avoid contact with skin and inhalation. It should not be mixed with flammable organic solvents without established and tested procedures.

-

Waste Disposal: All waste materials, including chromium salts, should be disposed of according to institutional hazardous waste protocols.

Conclusion

This guide provides a theoretically sound and experimentally detailed pathway for the synthesis and characterization of this compound. By combining a classical ring-forming reaction with a regioselective oxidation, this strategy offers a viable route to a molecule of significant interest in toxicology and materials science. The outlined characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final compound. Researchers employing these methods will be well-equipped to produce and confirm this challenging molecular target.

References

-

Hajri, A. K., Albalawi, M. A., Moussa, S. A., & Aloui, F. (2022). Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Letters in Organic Chemistry, 19(2), 167-171. Available at: [Link]

-

Wilds, A. L., & Werth, R. G. (1953). Benzo[c]Phenanthrene Derivatives by the Robinson-Mannich base Synthesis. The Journal of Organic Chemistry, 18(6), 763-769. Available at: [Link]

-

Wikipedia contributors. (2023). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Jeng, H. A., et al. (2013). Polycyclic aromatic hydrocarbons and their quinones modulate the metabolic profile and induce DNA damage in human alveolar and bronchiolar cells. Toxicology and Applied Pharmacology, 272(3), 859-868. Available at: [Link]

-

Biswas, T. (2022). MCQ-178: About Phenanthrene and CrO3. YouTube. Available at: [Link]

-

Marx, G. S., & Bergmann, E. D. (1963). Synthesis of 5- and 6-fluorobenzo[c]phenanthrene by photocyclization. The Journal of Organic Chemistry, 28(9), 2343-2345. Available at: [Link]

-

Nagel, D. L., Kupper, R., Antonson, K., & Wallcave, L. (1976). Synthesis of alkyl-substituted benzo[c]phenanthrenes and chrysenes by photocyclization. The Journal of Organic Chemistry, 41(12), 2045-2048. Available at: [Link]

-

Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo[c]phenanthrene. PubChem Compound Database. Available at: [Link]

Sources

An In-depth Technical Guide to Benzo[c]phenanthrene-1,4-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]phenanthrene-1,4-dione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene, represents a molecule of significant interest at the intersection of environmental science and medicinal chemistry. While its parent compound is a known environmental contaminant with carcinogenic properties, the introduction of the dione functionality potentially alters its biological and chemical characteristics, opening avenues for novel research and application. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its chemical structure, known properties, and potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon established principles of phenanthrene chemistry and the known characteristics of its parent hydrocarbon to provide a holistic and insightful perspective for the research community.

Introduction: The Significance of the Phenanthrene Quinone Scaffold

Phenanthrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons, noted for their prevalence as environmental pollutants and their diverse biological activities. The parent compound, benzo[c]phenanthrene, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] This toxicity is primarily mediated through metabolic activation to highly reactive diol epoxides that can form adducts with DNA.

The oxidation of the phenanthrene core to a quinone, as in this compound, introduces a reactive Michael acceptor system and redox-active centers. This transformation is critical, as quinone structures are implicated in a wide array of biological activities, including cytotoxicity against cancer cells and antiviral properties.[2][3] The dione functionality can engage in redox cycling, generating reactive oxygen species (ROS) and inducing cellular oxidative stress, a mechanism often exploited in the design of anticancer agents.[2] Therefore, understanding the unique properties of this compound is crucial for both assessing its toxicological profile and exploring its potential therapeutic applications.

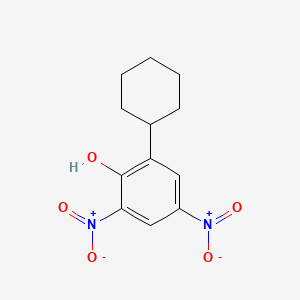

Chemical Structure and Identification

This compound is characterized by a tetracyclic aromatic core derived from benzo[c]phenanthrene, with two ketone functional groups at the 1 and 4 positions of the phenanthrene ring system.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 109699-80-1 |

| Molecular Formula | C₁₈H₁₀O₂ |

| Molecular Weight | 258.27 g/mol |

| Common Synonyms | Benzo[c]phenanthrene[2][4]quinone |

Known and Inferred Chemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce in publicly available literature. However, we can infer certain characteristics based on its structure and by comparison with its parent compound, Benzo[c]phenanthrene.

Table 2: Comparison of Physicochemical Properties

| Property | This compound | Benzo[c]phenanthrene (Parent Compound) |

| Physical State | Likely a solid at room temperature | White solid[5] |

| Melting Point | Not reported | 68 °C[6] |

| Boiling Point | Not reported | 436 °C[6] |

| Solubility | Expected to be soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents[5] |

| Spectroscopic Data | Not reported | ¹H NMR and ¹³C NMR data are available[7][8] |

The introduction of the polar ketone groups in this compound would likely increase its melting point and decrease its volatility compared to the parent hydrocarbon. Its solubility in polar solvents may also be slightly enhanced, although it is expected to remain largely soluble in nonpolar organic solvents.

Synthesis Strategies

Building the Benzo[c]phenanthrene Core

Classical methods for the synthesis of the phenanthrene skeleton, which could be adapted for precursors to this compound, include:

-

Haworth Synthesis: This method typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps.[9]

-

Bardhan-Sengupta Phenanthrene Synthesis: This approach offers better regioselectivity and involves the cyclization of a cyclohexanol derivative on a benzene ring, followed by aromatization.[9]

A plausible synthetic workflow is outlined in the diagram below.

Caption: Potential bioactivation pathways of Benzo[c]phenanthrene and its 1,4-dione derivative.

Analytical Methodologies

The detection and quantification of this compound in various matrices would likely employ standard analytical techniques used for PAHs and their derivatives. These methods include:

-

High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) or fluorescence detectors, HPLC is a powerful tool for separating and quantifying PAHs and their derivatives. [10]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the identification and quantification of these compounds. [10] Sample preparation would be a critical step and would likely involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from complex sample matrices, followed by cleanup steps to remove interfering substances.

Future Directions and Research Opportunities

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Development of a robust and scalable synthesis: A reliable synthetic route is essential for obtaining sufficient quantities of the compound for detailed study.

-

Comprehensive physicochemical characterization: Detailed experimental data on properties such as melting point, solubility, and spectroscopic characteristics are needed.

-

In-depth toxicological assessment: A thorough evaluation of the compound's mutagenicity, carcinogenicity, and other toxic effects is crucial for understanding its environmental and health risks.

-

Exploration of pharmacological potential: Given the known biological activities of phenanthrenequinones, further investigation into the potential of this compound as an anticancer, antiviral, or enzyme-inhibiting agent is warranted.

-

Mechanistic studies: Elucidating the mechanisms by which this compound exerts its biological effects will be critical for both toxicology and drug development.

Conclusion

This compound is a molecule with a dual identity. As a derivative of a known carcinogenic PAH, it warrants careful toxicological scrutiny. Concurrently, its quinone functionality suggests a potential for interesting and potentially useful biological activities. This technical guide has synthesized the limited available information and provided a framework for understanding this intriguing compound. It is clear that further research is needed to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological and toxicological profile. Such efforts will be invaluable for researchers in environmental science, toxicology, and medicinal chemistry, and will ultimately determine the place of this compound in the landscape of polycyclic aromatic compounds.

References

- Hudson, J. B., Graham, E. A., & Towers, G. H. N. (2000). Phenanthrenequinone antiretroviral agents. Bioorganic & Medicinal Chemistry Letters, 10(1), 9–11.

-

PubChem. (n.d.). Benzo(c)phenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzo[c]phenanthrene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 1′,4′-diphenyl-1a,1′,4′,4′′,5′′,9b-hexahydro-2′′H-dispiro[cyclopropa[l]phenanthrene-1,2′-e[2][4]poxynaphthalene-3′,3′′-thiophene]. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). 1H, 13C NMR data taken from: Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005. Retrieved from [Link]

-

Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzo(c)phenanthrene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzo[c]phenanthrene, 4-amino. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzo[c]phenanthrene. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A New Synthesis of Benzo(c)phenanthrene: 1,12-Dimethylbenzo(c)phenanthrene1. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. Retrieved from [Link]

Sources

- 1. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenanthrenequinone antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. BENZO(C)PHENANTHRENE(195-19-7) 13C NMR spectrum [chemicalbook.com]

- 8. High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Phenanthrene synthesis [quimicaorganica.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Guide to the Spectroscopic Elucidation of Benzo[c]phenanthrene-1,4-dione

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of Benzo[c]phenanthrene-1,4-dione, a polycyclic aromatic dione of interest in materials science and drug development. Addressed to researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices, ensuring a deep understanding of the structural characterization process. We present an integrated approach utilizing Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes the underlying principles, detailed experimental protocols designed for self-validation, and an expert interpretation of the expected spectral data. The guide culminates in a workflow that synthesizes data from these orthogonal techniques to achieve unambiguous structural confirmation and purity assessment.

Introduction: The Analytical Imperative

This compound is a rigid, polycyclic aromatic hydrocarbon (PAH) featuring a quinone moiety fused to a non-planar phenanthrene core. The unique electronic and steric properties arising from this fusion make it a compelling target for investigation. Like many functionalized PAHs, its biological and material properties are intrinsically linked to its precise molecular structure and purity. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for any meaningful research or development.

Spectroscopic analysis provides a non-destructive, detailed view of a molecule's architecture.[1] This guide establishes a multi-technique spectroscopic protocol, emphasizing how the combined data from UV-Vis, FT-IR, NMR, and MS create a self-validating analytical system for the definitive identification of this compound.[2]

Molecular Architecture and Spectroscopic Implications

The structure of this compound dictates its interaction with electromagnetic radiation. The extended π-conjugated system, the carbonyl groups, and the distinct aromatic protons each produce a characteristic spectroscopic signature.

Caption: Numbered structure of this compound.

-

UV-Vis: The extended aromatic system and carbonyl groups are expected to produce complex spectra with multiple absorption bands corresponding to π→π* and n→π* transitions.[3]

-

FT-IR: The dione functionality will exhibit strong, characteristic C=O stretching vibrations. Aromatic C-H and C=C stretching and bending modes will also be prominent.[4]

-

NMR: The molecule possesses eight distinct aromatic protons. Their chemical shifts and coupling constants will be influenced by the anisotropic effects of the fused rings and the electron-withdrawing nature of the carbonyl groups.

-

MS: The compound's high degree of unsaturation and rigidity will lead to a prominent molecular ion peak, with characteristic fragmentation patterns likely involving the loss of one or two carbonyl (CO) groups.

Core Spectroscopic Techniques: Principles and Protocols

A unified approach combining multiple spectroscopic techniques is essential for unambiguous structural determination.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

3.1.1 Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] For this compound, the key transitions are the high-energy π→π* transitions within the aromatic system and the lower-energy, weaker n→π* transitions associated with the carbonyl groups' non-bonding electrons.[5]

-

3.1.2 Causality in Experimental Design: The choice of solvent is critical. A polar solvent like ethanol or acetonitrile is typically used as it can solvate the molecule without interfering with the primary absorption bands. Spectroscopic grade solvents are mandatory to eliminate interfering impurities. The concentration is adjusted to yield an absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law for potential quantitative analysis.

-

3.1.3 Standard Operating Protocol (SOP):

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in spectroscopic grade acetonitrile.

-

From the stock, prepare a dilute solution (e.g., ~1-10 µg/mL) to achieve an optimal absorbance range.

-

Calibrate the dual-beam spectrophotometer with a matched pair of quartz cuvettes, using the solvent as a blank.

-

Acquire the spectrum over a range of 200-800 nm.

-

Record the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) if concentration is known precisely.

-

-

3.1.4 Data Interpretation & Expected Results: Based on analogous compounds like 9,10-phenanthrenequinone, multiple absorption bands are expected.[6][7] A strong, complex set of bands below ~350 nm will correspond to π→π* transitions, while a weaker, broad band at a longer wavelength (>400 nm) will be indicative of the n→π* transition of the quinone system.[5]

| Transition Type | Expected Wavelength Range (λmax) | Relative Intensity |

| π → π | 250 - 350 nm | High |

| n → π | > 400 nm | Low |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

3.2.1 Principle: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] The frequency of absorption is specific to the bond type and its chemical environment, making it an excellent tool for functional group identification.[1]

-

3.2.2 Causality in Experimental Design: The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation and avoids complications from solvent peaks or KBr pellet inconsistencies. A clean, dry crystal (diamond or germanium) is essential for a high-quality spectrum. A background scan must be run immediately prior to the sample scan to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

3.2.3 Standard Operating Protocol (SOP):

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

-

3.2.4 Data Interpretation & Expected Results: The IR spectrum will be dominated by a few key features. The most diagnostic peaks will be the carbonyl stretches.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| C=O Stretch (Quinone) | 1690 - 1660 | Strong, Sharp | Conjugation with the aromatic system lowers the frequency from a typical ketone (~1715 cm⁻¹).[9][10] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | A series of sharp peaks indicative of the fused aromatic rings. |

| C-H Bending (Out-of-plane) | 900 - 675 | Strong | The pattern of these bands can provide clues about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

3.3.1 Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[11] Nuclei in different chemical environments resonate at different frequencies, providing detailed information about molecular connectivity and structure.[8]

-

3.3.2 Causality in Experimental Design: Deuterated chloroform (CDCl₃) is a common choice for its excellent solvating power for PAHs and its single, easily identifiable residual solvent peak. A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for obtaining good signal-to-noise in a reasonable time. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively, serving as a self-validation mechanism.

-

3.3.3 Standard Operating Protocol (SOP):

-

Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled).

-

(Recommended) Perform 2D NMR experiments (COSY, HSQC) to confirm assignments.

-

-

3.4.4 Data Interpretation & Expected Results:

-

¹H NMR: Eight distinct signals are expected in the aromatic region (~7.5-9.0 ppm). Protons adjacent to the carbonyl groups and those in the sterically crowded "bay region" (like H10) will be deshielded and shifted downfield. Data from the parent benzo[c]phenanthrene can serve as a baseline for predicting shifts.[12][13]

-

¹³C NMR: Eighteen carbon signals are expected. The two carbonyl carbons will be significantly downfield (>180 ppm). The remaining 16 aromatic carbons will appear between ~120-150 ppm. Proton-bearing carbons can be distinguished from quaternary carbons using a DEPT experiment or by their absence in an HSQC spectrum.

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Comments |

| ¹H (Aromatic) | 7.5 - 9.0 | Complex splitting patterns (doublets, triplets, multiplets) will be observed. Protons ortho to carbonyls will be downfield. |

| ¹³C (C=O) | > 180 | Diagnostic for the quinone functionality. |

| ¹³C (Aromatic) | 120 - 150 | Quaternary carbons will typically be weaker in intensity. |

Mass Spectrometry (MS)

-

3.4.1 Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z).[14] It provides the exact molecular weight and valuable structural information from fragmentation patterns.[15]

-

3.4.2 Causality in Experimental Design: Electron Ionization (EI) is a robust, standard method for volatile and thermally stable compounds like PAHs, producing a rich fragmentation spectrum that serves as a molecular fingerprint. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for determining the exact mass, which allows for the calculation of the molecular formula as a primary method of validation. Gas Chromatography (GC) is the ideal introduction method to ensure only the pure compound enters the ion source.[16]

-

3.4.3 Standard Operating Protocol (SOP):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane, ~100 µg/mL).

-

Inject 1 µL of the solution into a GC-MS system. The GC method should be designed to elute the compound as a sharp peak.

-

The mass spectrometer should be operated in EI mode at 70 eV.

-

Acquire data in full scan mode to observe the molecular ion and all fragment ions.

-

-

3.4.4 Data Interpretation & Expected Results: The molecular formula of this compound is C₁₈H₈O₂.

-

Molecular Ion (M⁺•): The molecular weight is 256.05 g/mol . A very strong peak at m/z = 256 is expected, corresponding to the intact radical cation. High-resolution MS should confirm the mass to within 5 ppm of the theoretical value.

-

Fragmentation: The rigid aromatic structure will limit fragmentation. The most likely fragmentation pathways involve the sequential loss of neutral carbon monoxide (CO, 28 Da).

-

| Ion | Expected m/z | Identity |

| [M]⁺• | 256 | Molecular Ion |

| [M-CO]⁺• | 228 | Loss of one carbonyl group |

| [M-2CO]⁺• | 200 | Loss of two carbonyl groups |

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for the spectroscopic analysis of a novel compound.

This workflow demonstrates the principle of self-validation. The molecular formula from MS is confirmed by the proton and carbon count from NMR. The functional groups identified by FT-IR (C=O, aromatic) are consistent with the NMR chemical shifts and the electronic transitions seen in the UV-Vis spectrum. Finally, the precise connectivity established by 2D NMR confirms the specific isomer, leading to an unambiguous structural assignment.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of MS, UV-Vis, FT-IR, and NMR techniques. By understanding the principles behind each method and the causal logic of the experimental design, researchers can move from generating raw data to achieving a definitive and robust structural elucidation. The protocols and interpretive guidelines presented here form a comprehensive framework for the analysis of this compound and can be adapted for other novel polycyclic aromatic systems, ensuring high standards of scientific integrity and trustworthiness in research and development.

References

- Title: Spectroscopic methods of analysis - Organic analysis II Source: Google Cloud URL

- Title: Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills Source: Google Cloud URL

- Title: Photophysical studies of 9,10-phenanthrenequinones Source: ResearchGate URL

- Title: Photophysical studies of 9,10-phenanthrenequinones Source: PubMed URL

- Title: The infrared absorption spectra of some aromatic hydroxy-ketones Source: ResearchGate URL

- Title: KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES Source: NIH URL

- Title: Benzo(c)

- Title: Spectroscopy | Organic chemistry | Science Source: Khan Academy URL

- Title: BENZO(C)PHENANTHRENE(195-19-7)

- Title: Principles of Organic Spectroscopy Source: Open Access Journals URL

- Title: UV-Visible Spectrophotometric Method and Validation of Organic Compounds Source: European Journal of Engineering and Technology Research URL

- Title: Absorption [Phenanthrenequinone] - Absorbance Source: AAT Bioquest URL

- Title: 12.

- Title: An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones Source: Journal of the American Chemical Society URL

- Title: 9,10-Phenanthrenedione Source: the NIST WebBook URL

- Title: Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines Source: Organic Letters - ACS Publications URL

- Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL

- Title: Infrared and Ultraviolet Spectroscopic Studies on Ketones Source: Journal of the American Chemical Society URL

- Title: 12.

- Title: (1)H and (13)

- Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: Google Cloud URL

- Title: Benzo[c]phenanthrene Source: the NIST WebBook URL

- Title: Benzo[c]phenanthrene, 5-methyl- - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL

- Title: Scheme1.Synthesis of 4,9-benzo[c]phenanthrene derivatives.

- Title: Benzo(c)

- Title: High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III.

- Title: Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry Source: MDPI URL

- Title: Determination of polycyclic aromatic hydrocarbons (PAHs)

- Title: Representative examples of benzo[c]phenanthrene derivatives.

- Title: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)

- Title: A New Synthesis of Benzo(c)phenanthrene: 1,12-Dimethylbenzo(c)

- Title: Benzo[c]phenanthrene | CAS 195-19-7 Source: SCBT URL

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 3. eu-opensci.org [eu-opensci.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Absorption [Phenanthrenequinone] | AAT Bioquest [aatbio.com]

- 7. 9,10-Phenanthrenedione [webbook.nist.gov]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. BENZO(C)PHENANTHRENE(195-19-7) 13C NMR [m.chemicalbook.com]

- 13. High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Benzo[c]phenanthrene-1,4-quinone

Preamble: Situating Benzo[c]phenanthrene-1,4-quinone in a Broader Context

Benzo[c]phenanthrene-1,4-quinone (B[c]P-1,4-Q) belongs to the family of polycyclic aromatic hydrocarbon (PAH) quinones. PAHs are widespread environmental contaminants originating from the incomplete combustion of organic materials, such as in diesel exhaust.[1][2] While the parent PAHs, like benzo[c]phenanthrene, are often procarcinogens requiring metabolic activation to exert their toxicity, their quinone derivatives represent a class of metabolites and environmental transformation products with potent, direct biological activity.[3][4] These quinones are electrophilic and redox-active, properties that underpin their capacity to induce cellular damage and disrupt signaling pathways. This guide provides a comprehensive overview of the known biological activities of B[c]P-1,4-Q and related phenanthrene quinones, focusing on the molecular mechanisms of action and the experimental frameworks required for their investigation.

Part 1: Core Biological Activities and Mechanistic Underpinnings

The toxicity and biological effects of B[c]P-1,4-Q are not attributable to a single mode of action but rather a confluence of interconnected molecular events. These are driven primarily by the molecule's ability to undergo redox cycling and act as a potent electrophile.

Endocrine Disruption: High-Affinity Transthyretin Binding

One of the most significant reported activities of B[c]P-1,4-Q is its potent interaction with the thyroid hormone transport protein, transthyretin (TTR). In a comparative study of 25 PAH derivatives, B[c]P-1,4-Q was identified as the most active compound in a competitive TTR-binding assay, exhibiting an IC50 of 2.5 µM.[5] TTR is crucial for the transport of thyroxine (T4) and retinol (vitamin A) in the blood. Compounds that bind to TTR can displace endogenous T4, disrupting thyroid hormone homeostasis and potentially leading to developmental and metabolic disorders.

-

Mechanistic Insight: The high binding affinity suggests a strong structural complementarity between B[c]P-1,4-Q and the T4 binding pocket of TTR. This activity positions B[c]P-1,4-Q as a significant potential endocrine disruptor, a critical consideration in environmental toxicology and risk assessment.[5]

Cytotoxicity via Redox Cycling and Oxidative Stress

A hallmark of quinone toxicity is the generation of reactive oxygen species (ROS) through futile redox cycling.[1] This process is a primary driver of B[c]P-1,4-Q's cytotoxicity.

-

One-Electron Reduction: Intracellular reductases, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of the quinone (Q) to a highly unstable semiquinone radical (Q•⁻).[1][6]

-

ROS Generation: This semiquinone radical rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻).[1][7]

-

Propagation of Oxidative Stress: The superoxide is then dismutated by superoxide dismutase (SOD) to hydrogen peroxide (H₂O₂). In the presence of transition metals like Fe²⁺, H₂O₂ can be converted to the extremely reactive hydroxyl radical (•OH) via the Fenton reaction.[1]

This catalytic cycle continuously generates a flux of ROS, overwhelming the cell's antioxidant defenses (e.g., glutathione) and leading to oxidative damage to lipids, proteins, and DNA.[8]

Caption: Redox cycling of B[c]P-1,4-quinone leading to ROS generation.

Induction of Apoptosis

The intense oxidative stress induced by B[c]P-1,4-Q is a potent trigger for programmed cell death, or apoptosis. Studies on the closely related 9,10-phenanthrenequinone have demonstrated that ROS-mediated damage leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.[1][9]

Key events in this pathway include:

-

Mitochondrial Damage: ROS can induce mitochondrial permeability transition, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[9]

-

Cytochrome c Release: This damage facilitates the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.[9]

This apoptotic response is a critical factor in the cytotoxicity observed in various cell lines exposed to phenanthrene derivatives.[10]

Caption: ROS-mediated intrinsic apoptosis pathway activated by quinones.

Other Potential Mechanisms

-

Aryl Hydrocarbon Receptor (AhR) Modulation: As a PAH derivative, B[c]P-1,4-Q may interact with the AhR signaling pathway. In vitro bioassays have shown that some PAH ketones and quinones possess AhR agonist or antagonist activity.[5]

-

Covalent Adduct Formation: The electrophilic nature of the quinone ring allows it to form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins (protein arylation) and glutathione (GSH depletion).[8][11] This can lead to enzyme inactivation and further compromise cellular antioxidant capacity.

Part 2: Experimental Framework for Analysis

A multi-pronged experimental approach is required to fully characterize the biological activity of B[c]P-1,4-Q. The following protocols represent a validated workflow for assessing its key effects.

Caption: General experimental workflow for assessing B[c]P-1,4-Q activity.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a foundational experiment to determine the cytotoxic concentration range (e.g., IC50) of the compound.[12]

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., Hep-2, Caco-2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of B[c]P-1,4-Q (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 550-570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 2.2: Quantification of Intracellular ROS (DCFH-DA Assay)

This assay uses a fluorescent probe to measure the overall level of intracellular ROS.[13]

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with B[c]P-1,4-Q at relevant concentrations (e.g., IC50/2, IC50, 2xIC50) for a shorter time frame (e.g., 1, 4, 8 hours). Include a positive control (e.g., H₂O₂).

-

Probe Loading: Remove the treatment medium, wash cells with warm PBS, and add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~525 nm).

-

Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the vehicle control.

-

Protocol 2.3: Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with B[c]P-1,4-Q for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Part 3: Data Summary

The following table summarizes key quantitative data regarding the biological activity of B[c]P-1,4-Q from the available literature.

| Biological Endpoint | Assay System | Compound | Result | Reference |

| Endocrine Disruption | Competitive TTR-binding | Benzo[c]phenanthrene-1,4-quinone | IC50: 2.5 µM | [5] |

| Cytotoxicity | MTT Assay (Hep-2 cells) | Benzo[c]phenanthrene derivatives | Active | [12][14] |

| Cytotoxicity | MTT Assay (Caco-2 cells) | Benzo[c]phenanthrene derivatives | Active | [15] |

Note: Specific IC50 values for the cytotoxicity of B[c]P-1,4-Q itself are not detailed in the initial search results, but related derivatives show potent activity.[15]

Part 4: Conclusion and Future Perspectives

Benzo[c]phenanthrene-1,4-quinone is a biologically potent molecule whose activity is primarily driven by its capacity for redox cycling and its function as an endocrine disruptor. Its high affinity for the thyroid hormone transporter TTR is a standout finding, warranting further investigation into its potential impact on thyroid signaling in vivo.[5] Furthermore, its ability to catalytically generate ROS provides a clear mechanistic basis for its observed cytotoxicity, which culminates in the induction of apoptosis.[1]

Future research should focus on:

-

In Vivo Toxicology: Assessing the endocrine-disrupting and organ-specific toxicity of B[c]P-1,4-Q in animal models.

-

Proteomic Target Identification: Using advanced mass spectrometry techniques to identify specific protein targets of arylation by B[c]P-1,4-Q, which could reveal novel mechanisms of toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of B[c]P-1,4-Q to understand how substitutions on the aromatic core affect TTR binding and redox cycling potential.

-

Therapeutic Potential: While toxic, the potent cytotoxic and pro-apoptotic properties of phenanthrene derivatives could be explored in the context of anticancer drug development, provided that selectivity for cancer cells can be achieved.[10]

Understanding the multifaceted biological profile of B[c]P-1,4-Q is essential for both assessing its environmental health risk and exploring the broader chemical space of PAH quinones for potential therapeutic applications.

References

-

Ben Hassine, B., et al. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. ResearchGate. [Link]

-

Wu, J., et al. (2003). In vitro and in vivo modulations of benzo[c]phenanthrene–DNA adducts by DNA mismatch repair system. Nucleic Acids Research, 31(22), 6520–6527. [Link]

-

Aloui, F., et al. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. Journal of Advances in Chemistry. [Link]

-

Guedouar, H., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Council for Innovative Research. [Link]

-

Wang, L., et al. (2021). Photochemical reactions between 1,4-benzoquinone and O2•. PubMed. [Link]

-

Bekki, K., et al. (2009). Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. Biological and Pharmaceutical Bulletin, 32(6), 1038-1044. [Link]

-

Sardar, S., et al. (2016). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. Oxidative Medicine and Cellular Longevity, 2016, 8023047. [Link]

-

Štefane, B., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(20), 7058. [Link]

-

Fieser, L. F. (1939). phenanthrenequinone. Organic Syntheses, 19, 75. [Link]

-

Glatt, H., et al. (1990). Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells. PubMed. [Link]

-

Štefane, B., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]

-

Lau, J. Y., et al. (2003). Protein targets of 1,4-benzoquinone and 1,4-naphthoquinone in human bronchial epithelial cells. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo(c)phenanthrene. PubChem. [Link]

-

Coombs, M. M., et al. (1987). Stereochemical specificity in the metabolic activation of benzo(c)phenanthrene to metabolites that covalently bind to DNA in rodent embryo cell cultures. PubMed. [Link]

-

Carmichael, P. L., et al. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin. PubMed. [Link]

-

Wikipedia contributors. (2023). 1,4-Benzoquinone. Wikipedia. [Link]

-

Schmeda-Hirschmann, G., et al. (2004). Reactive oxygen species (ROS) generation inhibited by aporphine and phenanthrene alkaloids semi-synthesized from natural boldine. PubMed. [Link]

-

Olajide, O. J., et al. (2021). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Toxicology Reports, 8, 114-123. [Link]

-

Liu, H., et al. (2024). Reactive oxygen species generation during benzo[a]pyrene metabolism. ResearchGate. [Link]

-

Badgley, B. D., et al. (2008). The effects of 1,4-benzoquinone on c-Myb and topoisomerase II in K-562 cells. PubMed. [Link]

-

Reyes-Mayorga, A., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Deb, I. (2015). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. JETIR. [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. [Link]

-

Wang, J., et al. (2017). Phenanthrene-Induced Apoptosis and Its Underlying Mechanism. Environmental Science & Technology, 51(24), 14381-14389. [Link]

-

Li, S., et al. (2022). Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. Molecules, 27(11), 3530. [Link]

-

An, H. M., et al. (2017). Benzo(a)pyrene induced cell cycle arrest and apoptosis in human choriocarcinoma cancer cells through reactive oxygen species-induced endoplasmic reticulum-stress pathway. Food and Chemical Toxicology, 107(Pt A), 204-211. [Link]

-

Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]

-

da Silva, A. J. M., et al. (2011). Recent Advances in 1,4-Benzoquinone Chemistry. Journal of the Brazilian Chemical Society, 22(3), 385-421. [Link]

-

Gschaider, M., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International, 33(8), 22-31. [Link]

Sources

- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 3. Stereochemical specificity in the metabolic activation of benzo(c)phenanthrene to metabolites that covalently bind to DNA in rodent embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical reactions between 1,4-benzoquinone and O2• - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein targets of 1,4-benzoquinone and 1,4-naphthoquinone in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Benzo[c]phenanthrene-1,4-dione

Abstract

This technical guide provides a comprehensive toxicological profile of Benzo[c]phenanthrene-1,4-dione (B[c]Ph-1,4-dione), a quinone derivative of the environmental polycyclic aromatic hydrocarbon (PAH) Benzo[c]phenanthrene (B[c]Ph). While the parent compound, B[c]Ph, is recognized as a weak carcinogen, its metabolic activation products are of significant toxicological concern. The primary focus of research has been on the formation of highly carcinogenic fjord-region diol epoxides. However, quinone metabolites represent an alternative and mechanistically distinct class of toxic products. This document synthesizes the available data on B[c]Ph-1,4-dione, contextualizes its toxic potential based on the well-established principles of PAH quinone toxicology, and presents robust experimental frameworks for its further characterization. We will explore the metabolic origins of B[c]Ph-1,4-dione, its known and inferred mechanisms of action—including endocrine disruption, redox cycling, and potential genotoxicity—and provide detailed protocols for key evaluative assays. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the risk assessment of PAHs and their derivatives.

The Parent Compound: Benzo[c]phenanthrene (B[c]Ph) and Its Dominant Carcinogenic Pathway

To understand the toxicology of B[c]Ph-1,4-dione, one must first appreciate the metabolic landscape of its parent compound. B[c]Ph is a four-ring PAH found in the environment as a product of incomplete combustion.[1] On its own, it is considered a weak carcinogen.[2] Its notoriety stems from its metabolic conversion into highly reactive intermediates.

The Diol Epoxide Pathway: The Primary Driver of B[c]Ph Carcinogenicity

The most extensively studied toxicological pathway for B[c]Ph is its activation to fjord-region diol epoxides. This multi-step process, illustrated below, is the primary reason B[c]Ph is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[3]

-

Initial Oxidation: Cytochrome P450 enzymes, particularly CYP1A2 and CYP1B1 in humans, oxidize B[c]Ph to form an epoxide.[4]

-

Hydration: Epoxide hydrolase adds water across the epoxide ring, forming a trans-dihydrodiol.

-

Second Oxidation: P450 enzymes act again on the dihydrodiol to form a diol epoxide, the ultimate carcinogen.[5]

The resulting Benzo[c]phenanthrene-3,4-diol-1,2-epoxides (B[c]PhDE) are among the most tumorigenic diol epoxides known.[6] These electrophilic molecules readily form covalent adducts with DNA, primarily at adenine residues, which can lead to mutations and initiate carcinogenesis if not repaired.[7][8]

It is critical to note a significant species-specific difference in metabolism. Rodent models, often used in carcinogenicity bioassays, predominantly metabolize B[c]Ph to the less toxic K-region 5,6-dihydrodiol. In contrast, human liver microsomes preferentially generate the B[c]Ph-3,4-dihydrodiol, the direct precursor to the highly potent ultimate carcinogen.[4] This discrepancy suggests that rodent models may underestimate the carcinogenic risk of B[c]Ph to humans.[4]

Caption: The primary metabolic activation pathway of Benzo[c]phenanthrene (B[c]Ph).

An Alternative Pathway: Formation and Toxicological Profile of this compound

While the diol epoxide pathway is dominant, P450-mediated metabolism of PAHs can also produce phenols and quinones.[9] These are often considered detoxification products, but quinones possess their own unique and significant toxicological activities.[10] this compound is a quinone metabolite of B[c]Ph. Although direct studies on its formation and toxicity are limited, a robust toxicological profile can be constructed by integrating specific experimental findings with the well-established mechanisms of PAH quinone toxicity.

Inferred Mechanisms of Toxicity

The toxicity of quinones is generally attributed to two primary chemical properties: their ability to act as Michael acceptors and their capacity for redox cycling.[10][11]

-

Redox Cycling and Oxidative Stress: B[c]Ph-1,4-dione can undergo one-electron reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. This radical can then donate an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻). This futile cycle generates large amounts of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular macromolecules, including lipids, proteins, and DNA (e.g., forming 8-oxodeoxyguanosine adducts).[10]

-

Michael Addition (Alkylation): The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack by cellular thiols, particularly cysteine residues in proteins (e.g., glutathione). This covalent modification, or alkylation, can deplete cellular antioxidant defenses and inactivate critical enzymes, leading to cytotoxicity.[10]

-

Topoisomerase II Poisoning: Drawing parallels from simpler quinones like 1,4-benzoquinone (a metabolite of benzene), B[c]Ph-1,4-dione may act as a topoisomerase II poison.[12] Topoisomerase II is essential for resolving DNA tangles during replication and transcription. Poisons of this enzyme stabilize the transient DNA-enzyme cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[12][13] This action can stall replication forks and induce significant chromosomal instability, a hallmark of cancer.[14]

Caption: Inferred mechanisms of toxicity for this compound.

Known Biological Activity: Endocrine Disruption

While data is scarce, a significant finding has identified B[c]Ph-1,4-dione as a potent binder to transthyretin (TTR). TTR is a crucial transport protein for thyroid hormones (thyroxine, T4) and retinol in the blood.[15] Compounds that compete with T4 for binding to TTR can disrupt thyroid hormone homeostasis, which is critical for neurodevelopment and metabolism.[15][16]

| Compound | Biological Activity | Potency (IC₅₀) | Implication |

| This compound | Transthyretin (TTR) Binding | ~2.5 µM | Endocrine Disruption |

Data derived from a single study and should be considered preliminary.

This TTR-binding activity positions B[c]Ph-1,4-dione not just as a potential carcinogen or cytotoxicant, but also as an endocrine-disrupting chemical (EDC). This expands its toxicological profile beyond direct DNA damage and highlights the need for a multi-faceted risk assessment approach.

Recommended Experimental Protocols for Toxicological Characterization

A thorough investigation of B[c]Ph-1,4-dione requires a battery of validated in vitro assays. The following protocols are provided as a robust framework for characterizing its key toxicological activities.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: To determine the concentration range over which B[c]Ph-1,4-dione induces cell death. This is a foundational assay to establish dose ranges for subsequent mechanistic studies. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver metabolism context, or MCF-7 for breast cancer context) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Dosing: Prepare a serial dilution of B[c]Ph-1,4-dione in DMSO and then dilute further in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be ≤0.1%. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Replace the medium in the wells with the prepared drug solutions and incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol: Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)

Rationale: To directly test the hypothesis that B[c]Ph-1,4-dione induces oxidative stress via redox cycling. The assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash cells twice with warm PBS to remove excess dye.

-

Dosing: Add B[c]Ph-1,4-dione at non-cytotoxic to mildly cytotoxic concentrations (e.g., IC₁₀, IC₂₅) determined from the MTT assay. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Measurement: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.

-

Analysis: Plot the change in fluorescence over time for each concentration to quantify the rate of ROS production.

Caption: Experimental workflow for the DCFH-DA ROS production assay.

Protocol: TTR Competitive Binding Assay

Rationale: To confirm and quantify the endocrine-disrupting potential of B[c]Ph-1,4-dione by measuring its ability to displace a fluorescently-labeled thyroxine (T4) probe from the TTR protein.[15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of human TTR protein, a fluorescent T4 probe (e.g., FITC-T4), and a serial dilution of B[c]Ph-1,4-dione in a suitable buffer (e.g., Tris-HCl with DMSO).

-

Incubation: In a 96-well microplate, combine the TTR protein, the FITC-T4 probe, and varying concentrations of B[c]Ph-1,4-dione. Include controls for no displacement (TTR + probe only) and maximum displacement (probe only).

-

Equilibration: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[17]

-

Measurement: Measure the fluorescence polarization or intensity. When the fluorescent probe is bound to the large TTR protein, its rotation is slow, and polarization is high. When displaced by B[c]Ph-1,4-dione, its rotation is faster, and polarization decreases.

-

Analysis: Plot the decrease in fluorescence polarization against the concentration of B[c]Ph-1,4-dione to calculate an IC₅₀ or a dissociation constant (Ki), quantifying its binding affinity relative to T4.

Conclusion and Future Directions

The toxicological profile of this compound is complex and multifaceted. While it is a metabolite of a well-known procarcinogen, its own toxicity is not merely a footnote to the diol epoxide story. Evidence, though limited, points to at least three distinct mechanisms of action: endocrine disruption via TTR binding, cytotoxicity driven by oxidative stress from redox cycling, and a high potential for genotoxicity through mechanisms analogous to other toxic quinones, such as topoisomerase II poisoning.

The significant difference in the metabolism of the parent compound, B[c]Ph, between rodents and humans underscores the importance of using human-relevant in vitro models to assess the risk of its metabolites.[4] Future research should focus on confirming the genotoxic mechanisms of B[c]Ph-1,4-dione using assays like the Comet assay (for DNA strand breaks) and in vitro topoisomerase poisoning assays. Furthermore, quantifying the formation of this quinone relative to the diol epoxide pathway in human liver and lung cell models will be critical for a comprehensive risk assessment of Benzo[c]phenanthrene exposure.

References

-

Arlt, V. M., Stiborova, M., Hewer, A., Schroecksnadel, S., Frei, E., Henderson, C. J., Wolf, C. R., Phillips, D. H., & Schmeiser, H. H. (2001). Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung. Chemical research in toxicology, 14(7), 839–850.* [Link]

-

Buters, J. T., Chou, M. W., L-Stezowski, J., Harvey, R. G., C-L-Stezowski, J., & Dipple, A. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin. Carcinogenesis, 17(10), 2237–2244.* [Link]

-

Crofts, F. G., Hayes, C. L., Shi, Q., Li, Y., C-L-Stezowski, J., Harvey, R. G., & Sutter, T. R. (1997). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 18(9), 1853–1858.* [Link]

-

Bigger, C. A., St-John, J., Yagi, H., Jerina, D. M., & Dipple, A. (1992). Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, which reacts with adenine and guanine in DNA. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 368–372.* [Link]

-

Luch, A., & Baird, W. M. (1997). Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine. Chemical research in toxicology, 10(7), 771–780.* [Link]

-

Schwartz, J. L., Bandy, B., He, Y., Gordon, D. J., & Weichselbaum, R. R. (2016). A mechanism for 1,4-Benzoquinone-induced genotoxicity. Oncotarget, 7(33), 52845–52856.* [Link]

-

Wikipedia contributors. (2023). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wu, J., Gu, L., Wang, H., Geacintov, N. E., & Li, G. M. (2003). In vitro and in vivo modulations of benzo[c]phenanthrene–DNA adducts by DNA mismatch repair system. Nucleic acids research, 31(20), 5988–5996.* [Link]

-

Hamers, T., Kamstra, J. H., Cenijn, P. H., Pencková, K., Bølling, A. K., Holte, L., Kögel, T., van der Zwaan, K., van der Burg, B., & Brouwer, A. (2020). Transthyretin-Binding Activity of Complex Mixtures Representing the Composition of Thyroid-Hormone Disrupting Contaminants in House Dust and Human Serum. Environmental health perspectives, 128(1), 17015.* [Link]

-

Weems, J. M., Yagi, H., Jerina, D. M., & Sayer, J. M. (1986). Stereoselective Metabolism of Benzo[c]phenanthrene to the Procarcinogenic trans-3,4-dihydrodiol. Journal of Biological Chemistry, 261(22), 10296-10305.* [Link]

-